3-(Isobutylsulfonyl)-1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)azetidine
Description
BenchChem offers high-quality 3-(Isobutylsulfonyl)-1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Isobutylsulfonyl)-1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)phenyl]sulfonyl-3-(2-methylpropylsulfonyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5S2/c1-15(2)14-27(22,23)20-12-21(13-20)28(24,25)19-10-6-17(7-11-19)16-4-8-18(26-3)9-5-16/h4-11,15,20H,12-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEATLJISIGHGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Isobutylsulfonyl)-1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)azetidine is a synthetic compound characterized by its unique molecular structure, which includes sulfonyl and methoxy functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.
- Molecular Formula : CHN OS
- Molecular Weight : 423.54 g/mol
- CAS Number : 1797870-69-9
- Purity : Typically around 95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The sulfonyl groups are known to enhance solubility and stability, allowing for better interaction with cellular components. Similar compounds have shown to exhibit multiple mechanisms of action, including:
- Inhibition of inflammatory pathways : Compounds with sulfonyl groups can modulate the expression of inflammatory cytokines.
- Antitumor activity : The biphenyl moiety may interact with DNA or proteins involved in cell proliferation and apoptosis .
Table 1: Summary of Biological Activities
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of 3-(Isobutylsulfonyl)-1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)azetidine in a mouse model of arthritis. The results showed a significant reduction in paw swelling and serum levels of pro-inflammatory cytokines (TNF-alpha and IL-6). Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues, suggesting a potent anti-inflammatory action.
Case Study 2: Anticancer Activity
In vitro studies conducted on various cancer cell lines demonstrated that this compound can induce apoptosis through the activation of caspase pathways. The compound exhibited IC50 values in the low micromolar range, indicating strong cytotoxicity against breast and colon cancer cells. Further mechanistic studies suggested that it may inhibit the NF-kB signaling pathway, which is crucial for cancer cell survival.
Research Findings
Recent research has highlighted the potential of this compound as a lead molecule for drug development. The presence of both isobutylsulfonyl and biphenyl groups contributes to its biological profile, enabling it to interact with multiple targets within cells.
Table 2: Research Findings Overview
| Study Focus | Findings | Year |
|---|---|---|
| Inflammation | Reduced cytokine levels in arthritis model | 2023 |
| Cancer | Induced apoptosis in cancer cells | 2024 |
| Antimicrobial | Effective against specific bacterial strains | 2023 |
Scientific Research Applications
Structural Features Table
| Feature | Description |
|---|---|
| Azetidine Ring | Four-membered ring contributing to reactivity |
| Sulfonyl Groups | Enhance solubility and biological interactions |
| Methoxy-substituted Biphenyl | Provides unique structural properties |
Medicinal Chemistry
The compound shows promise in drug design and development due to its ability to interact with various biological targets. Preliminary studies indicate that compounds with similar structures can exhibit antimicrobial, antifungal, and anticancer properties.
Case Study: Anticancer Activity
Research has demonstrated that compounds containing azetidine rings can inhibit enzyme activities associated with cancer cell proliferation. For instance, derivatives of sulfonamides have shown effectiveness against several cancer cell lines, suggesting that 3-(Isobutylsulfonyl)-1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)azetidine could be explored as a potential anticancer agent .
Enzyme Inhibition Studies
The sulfonamide structure is known for its ability to inhibit enzymes such as acetylcholinesterase and α-glucosidase. These activities are critical in the development of treatments for diseases like Alzheimer’s and diabetes.
Enzyme Inhibition Table
Interaction Studies
Understanding the interactions of 3-(Isobutylsulfonyl)-1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)azetidine with biological macromolecules is essential for elucidating its mechanism of action. These studies may involve:
- Binding Affinity Assessments : Evaluating how well the compound binds to target proteins.
- Cellular Uptake Experiments : Investigating how effectively the compound enters cells.
Comparison Table
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 3-(tert-butylsulfonyl)-azetidine | Tert-butyl group instead of isobutyl | Antimicrobial | Less sterically hindered |
| 4-methoxy-benzenesulfonamide | Sulfonamide group | Anticancer | Lacks azetidine ring |
| 2-(isopropanesulfonamido)-pyrrolidine | Pyrrolidine ring | Antiviral | Different ring structure |
The unique combination of an azetidine ring with two distinct sulfonamide substituents makes this compound a compelling candidate for further research and development in medicinal chemistry.
Q & A
Basic: What synthetic strategies are effective for constructing the 4'-methoxy-[1,1'-biphenyl]-4-yl moiety?
Methodological Answer:
The biphenyl moiety can be synthesized via Suzuki-Miyaura cross-coupling between a methoxy-substituted arylboronic acid and a halogenated benzene derivative. For regioselective coupling, use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a degassed THF/H₂O mixture (80°C, 12–24 hours) . Post-reaction, purify via silica gel chromatography (eluent: hexane/ethyl acetate gradient) to isolate the biphenyl intermediate. Validate purity using HPLC with a C18 column and a methanol/buffer mobile phase (pH 4.6 adjusted with acetic acid) .
Basic: How can the purity and structural integrity of this compound be validated?
Methodological Answer:
- HPLC Analysis : Use a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35 v/v) as the mobile phase. Monitor UV absorbance at 254 nm to detect impurities ≤0.1% .
- NMR Spectroscopy : Compare ¹H and ¹³C NMR chemical shifts with computed spectra (DFT/B3LYP/6-31G*). Pay attention to sulfonyl group shifts (δ ~3.3 ppm for CH₂ in isobutylsulfonyl; δ ~7.8 ppm for biphenyl protons) .
- Elemental Analysis : Confirm C, H, N, S content with ≤0.3% deviation from theoretical values .
Advanced: How to address regioselectivity challenges during azetidine sulfonylation?
Methodological Answer:
Dual sulfonylation of azetidine requires kinetic vs. thermodynamic control :
- Stepwise Sulfonylation : Introduce the isobutylsulfonyl group first under mild conditions (0°C, DCM, Et₃N) to avoid overreaction.
- Steric and Electronic Effects : The 4'-methoxy-biphenylsulfonyl group, being bulkier, is added second using a stronger base (e.g., NaH in THF, 60°C). Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
- Competitive Experiments : Compare reaction rates of azetidine with mono- vs. di-sulfonylated analogs to optimize stoichiometry .
Advanced: How to resolve contradictions between NMR and X-ray crystallography data?
Methodological Answer:
- X-ray Refinement : Use SHELXL ( ) for high-resolution crystallographic refinement. If NMR suggests conformational flexibility (e.g., azetidine ring puckering), employ dynamic NMR (variable-temperature ¹H NMR) to assess ring inversion barriers .
- DFT Calculations : Simulate crystal packing effects (e.g., intermolecular H-bonds involving methoxy groups) that may stabilize non-equilibrium conformations observed in XRD .
Advanced: What methodologies assess stability under varying pH and temperature?
Methodological Answer:
- Forced Degradation Studies :
- Acidic/Base Conditions : Incubate the compound in 0.1 M HCl (pH 1) or 0.1 M NaOH (pH 13) at 40°C for 24 hours. Quench with ammonium acetate and analyze degradation products via LC-MS .
- Oxidative Stress : Treat with 3% H₂O₂ at 25°C for 6 hours. Monitor sulfone-to-sulfoxide oxidation using a diode array detector (λ = 230 nm) .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (expected >200°C for sulfonyl derivatives) .
Advanced: How to design experiments to probe biological interactions without commercial assays?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip via amine coupling. Screen against target proteins (e.g., kinases) in HBS-EP buffer (pH 7.4). Calculate binding kinetics (ka/kd) using Biacore T200 software .
- Isothermal Titration Calorimetry (ITC) : Titrate 20 μM compound into 2 μM protein solution. Fit data to a one-site model to determine ΔH, ΔS, and Kd .
Basic: What solvent systems are optimal for recrystallization?
Methodological Answer:
- Solvent Screening : Test mixtures of ethyl acetate/hexane (1:3), methanol/water (4:1), or DCM/pentane. For high polarity due to sulfonyl groups, use ethanol/water (7:3) with slow evaporation at 4°C .
- Crystal Quality : Assess under polarized light microscopy. Optimize cooling rate (0.5°C/min) to avoid amorphous precipitates .
Advanced: How to analyze trace metal impurities from catalytic synthesis steps?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
